Product packaging for 3-Bromo-2-chloro-6-fluorobenzyl fluoride(Cat. No.:CAS No. 2244083-98-3)

3-Bromo-2-chloro-6-fluorobenzyl fluoride

Cat. No.: B2574309
CAS No.: 2244083-98-3
M. Wt: 241.46
InChI Key: UYDRUUWDPYZESV-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Fluoride (B91410) Moieties in Chemical Scaffolds

The benzyl fluoride moiety is a valuable functional group in the design of complex chemical scaffolds. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity and small size of the fluorine atom can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Specifically, the fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, potentially leading to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. Research has shown that benzylfluoride derivatives can exhibit instability, which is dependent on the substitution pattern of the aromatic ring. beilstein-journals.org

Overview of Polyhalogenated Aromatic Systems in Advanced Synthesis

Polyhalogenated aromatic compounds, which feature multiple halogen substituents on an aromatic ring, are versatile intermediates in organic synthesis. The presence of various halogens (e.g., fluorine, chlorine, bromine) on the same aromatic core allows for selective and sequential chemical transformations. For instance, the differential reactivity of carbon-halogen bonds enables site-specific cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These systems are crucial building blocks for the synthesis of agrochemicals, pharmaceuticals, and high-performance polymers. The electronic properties and reactivity of these systems are heavily influenced by the nature and position of the halogen substituents.

Unique Academic Research Challenges of 3-Bromo-2-chloro-6-fluorobenzyl fluoride

While specific research on this compound is not extensively documented in publicly available literature, its structure presents several unique academic research challenges that can be inferred from studies on analogous compounds.

Synthesis and Regioselectivity: The synthesis of polysubstituted aromatic compounds with a specific substitution pattern is a significant challenge. The introduction of four different substituents onto a benzene (B151609) ring at defined positions requires careful strategic planning to control regioselectivity. For a compound like this compound, the synthesis would likely start from a polysubstituted toluene (B28343) derivative, 3-Bromo-2-chloro-6-fluorotoluene (B1273176). chemsrc.com The subsequent benzylic fluorination of such an electron-deficient toluene presents a considerable hurdle. Electron-withdrawing groups on the aromatic ring can deactivate the benzylic position, making C-H activation and fluorination more difficult to achieve. acs.org Photocatalytic methods have shown some success in the fluorination of electron-deficient aromatic compounds, but these reactions can still be challenging. acs.org

Reactivity and Stability: The reactivity of the benzyl fluoride group can be influenced by the electronic effects of the halogen substituents on the aromatic ring. The presence of electron-withdrawing halogens can affect the stability of potential benzylic carbocation intermediates that might form during nucleophilic substitution reactions. beilstein-journals.org Furthermore, the stability of benzyl fluoride derivatives themselves can be an issue, with some being prone to decomposition. beilstein-journals.orgnih.gov Studies on related benzylfluoride derivatives for PET imaging have shown that defluorination can be a metabolic pathway, and the substitution pattern on the aromatic ring plays a crucial role in the compound's in vivo stability. nih.gov

Characterization: The complex substitution pattern of this compound would necessitate advanced analytical techniques for unambiguous characterization. While 1H NMR would provide information about the aromatic and benzylic protons, 13C and 19F NMR spectroscopy would be crucial for confirming the structure and the positions of the fluorine atoms. Mass spectrometry would be essential for determining the molecular weight and fragmentation pattern.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene
Molecular Formula C₇H₄BrClF₂
CAS Number 2244083-98-3
Molecular Weight 241.46 g/mol
Physical State Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Spectroscopic Data

TechniqueData
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
¹⁹F NMR Data not available in searched literature.
Mass Spectrometry Data not available in searched literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B2574309 3-Bromo-2-chloro-6-fluorobenzyl fluoride CAS No. 2244083-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRUUWDPYZESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Fluorobenzyl Fluoride

Advanced Synthetic Routes to Halogenated Benzyl (B1604629) Fluorides

The creation of halogenated benzyl fluorides, such as 3-bromo-2-chloro-6-fluorobenzyl fluoride (B91410), hinges on two primary stages: the strategic halogenation of the aromatic ring and the subsequent formation of the benzyl fluoride group. The order and methodology of these steps are critical for achieving the desired isomer with high purity and yield.

Strategic Approaches to Aryl Halogenation

The regiochemical outcome of halogenating a substituted benzene (B151609) ring is dictated by the electronic and steric effects of the substituents already present. In the case of 3-bromo-2-chloro-6-fluorobenzyl fluoride, the synthetic approach must precisely control the introduction of three different halogen atoms. A logical synthetic pathway commences with a di-substituted toluene (B28343), 2-chloro-6-fluorotoluene (B1346809), which is commercially available. This starting material provides a foundational scaffold upon which the remaining bromo-substituent can be installed with high regioselectivity.

With 2-chloro-6-fluorotoluene as the starting material, the next crucial step is the regioselective introduction of a bromine atom. The existing substituents—a methyl group, a chlorine atom, and a fluorine atom—are all ortho-, para-directing for electrophilic aromatic substitution.

The directing effects of these substituents on 2-chloro-6-fluorotoluene are as follows:

Fluorine (at C-6): Strongly activating and directs ortho- and para-. The ortho- positions are C-1 and C-5, and the para- position is C-3.

Chlorine (at C-2): Deactivating yet ortho-, para-directing. The ortho- positions are C-1 and C-3, and the para- position is C-4.

Methyl (at C-1): Activating and directs ortho- and para-. The ortho- positions are C-2 and C-6 (both blocked), and the para- position is C-4.

Considering the combined directing effects, the most activated and sterically accessible position for electrophilic bromination is C-3. The fluorine atom strongly activates the para-position (C-3), and the chlorine atom also directs to this position. Therefore, the bromination of 2-chloro-6-fluorotoluene is predicted to yield 3-bromo-2-chloro-6-fluorotoluene (B1273176) with high selectivity.

This transformation is typically achieved using an electrophilic bromine source, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions are generally mild to prevent side reactions.

Reaction Step Starting Material Reagents and Conditions Product
Electrophilic Bromination2-Chloro-6-fluorotolueneBr₂, FeBr₃, in a suitable solvent (e.g., CH₂Cl₂)3-Bromo-2-chloro-6-fluorotoluene

While the proposed synthesis commences with a chloro-substituted precursor, it is instructive to consider the challenges of introducing the chlorine atom at a later stage. For instance, if one were to start with 3-bromo-6-fluorotoluene, the subsequent chlorination step would be less regioselective. Both the fluorine and bromine atoms, along with the methyl group, would direct the incoming chloro electrophile, potentially leading to a mixture of isomers that would be difficult to separate. This underscores the strategic advantage of beginning with 2-chloro-6-fluorotoluene.

Direct electrophilic fluorination of a polysubstituted aromatic ring is often challenging due to the high reactivity of fluorinating agents and the potential for side reactions. Introducing the fluorine atom at a later stage in the synthesis of this compound would be synthetically complex. Therefore, employing a starting material that already contains the fluorine atom, such as 2-chloro-6-fluorotoluene, is the most efficient and practical approach.

Introduction of the Benzyl Fluoride Moiety

The final stage of the synthesis involves the conversion of the methyl group of 3-bromo-2-chloro-6-fluorotoluene into a benzyl fluoride group. This is typically a two-step process: initial benzylic halogenation followed by a halide exchange reaction.

The first step is the free-radical bromination of the methyl group of 3-bromo-2-chloro-6-fluorotoluene to form 3-bromo-2-chloro-6-fluorobenzyl bromide. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). This method is highly selective for the benzylic position.

The resulting 3-bromo-2-chloro-6-fluorobenzyl bromide is then converted to the target compound, this compound. This is achieved through a nucleophilic substitution reaction where the bromide is displaced by a fluoride ion. A variety of fluoride sources can be employed for this transformation, with the choice of reagent and conditions influencing the reaction's efficiency. Common fluorinating agents for this purpose include potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., a crown ether) or spray-dried KF, and other sources like silver(I) fluoride (AgF) or antimony(III) fluoride (SbF₃).

Reaction Step Starting Material Reagents and Conditions Product
Benzylic Bromination3-Bromo-2-chloro-6-fluorotolueneNBS, AIBN (or UV light), in CCl₄3-Bromo-2-chloro-6-fluorobenzyl bromide
Nucleophilic Fluorination3-Bromo-2-chloro-6-fluorobenzyl bromideKF, phase-transfer catalyst, in a polar aprotic solvent (e.g., acetonitrile)This compound

This strategic synthetic sequence, starting with a carefully chosen precursor and proceeding through regioselective halogenation and controlled functional group manipulation, provides a viable pathway for the synthesis of this compound.

Conversion of Benzyl Halides to Benzyl Fluorides
Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a common and direct method for synthesizing benzyl fluorides. This strategy typically involves the displacement of a leaving group, such as a halide or a sulfonate ester, from the benzylic position of a suitable precursor by a fluoride ion. The precursor for this reaction would be 3-bromo-2-chloro-6-fluorobenzyl bromide or a similar derivative.

Common nucleophilic fluorinating agents include alkali metal fluorides and quaternary ammonium (B1175870) fluorides.

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used due to their availability. However, their application can be hampered by low solubility in common organic solvents and the high lattice energy of the salts, which reduces the nucleophilicity of the fluoride ion. To overcome these issues, reactions are often conducted in polar aprotic solvents at elevated temperatures, and phase-transfer catalysts like crown ethers or quaternary ammonium salts are employed to enhance the solubility and reactivity of the fluoride salt. researchgate.netnih.gov

Quaternary Ammonium Fluorides: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) offer better solubility in organic solvents compared to alkali metal fluorides. researchgate.netresearchgate.net These reagents can provide a source of "naked" fluoride ions, which are more nucleophilic. For instance, the halogen exchange fluorination of benzyl halides is a frequently applied method for forming the C(sp³)–F bond. researchgate.net

Fluorinating AgentTypical Catalyst/AdditiveCommon SolventsKey Considerations
Potassium Fluoride (KF)Crown ethers (e.g., 18-crown-6)Acetonitrile, DMFPoor solubility, requires high temperatures.
Cesium Fluoride (CsF)Phase-transfer catalystsAcetonitrile, THFMore reactive than KF but also more expensive.
Tetrabutylammonium fluoride (TBAF)None requiredTHF, AcetonitrileHygroscopic, can promote elimination side reactions.
Et₃N·3HFNone requiredAcetonitrileActs as both solvent and fluoride source; corrosive. researchgate.net
Electrophilic Fluorination Approaches

Electrophilic fluorination involves the direct reaction of a C-H bond at the benzylic position with an electrophilic fluorine source ("F+"). This approach would utilize 3-bromo-2-chloro-6-fluorotoluene as the direct precursor. These reactions often proceed via radical pathways or through the formation of a benzylic anion. beilstein-journals.orgd-nb.info

A prominent electrophilic fluorinating reagent is Selectfluor (F-TEDA-BF₄). The reaction can be initiated in several ways: d-nb.infonih.gov

Base-Mediated: Strong bases like potassium hydroxide (KOH) or n-butyllithium (n-BuLi) can deprotonate the benzylic C-H bond, especially if it's activated by adjacent electron-withdrawing groups. The resulting benzylic anion then attacks the electrophilic fluorine source. d-nb.info

Metal-Catalyzed: Transition metals such as palladium, copper, or iron can catalyze the C-H fluorination. beilstein-journals.orgacs.org For example, a copper-catalyzed radical relay mechanism using N-fluorobenzenesulfonimide (NFSI) as both the fluorine source and a hydrogen atom transfer (HAT) reagent precursor has been reported for the synthesis of benzyl fluorides. beilstein-journals.org

Photochemical: Irradiation with light can induce the fluorination of benzylic C-H bonds in the presence of a suitable photocatalyst and an electrophilic fluorine source. chemrxiv.org

Functional Group Interconversions Leading to Benzyl Fluorides

An alternative to direct fluorination at the benzylic position is the transformation of other functional groups, such as aldehydes or carboxylic acids, already present on the precursor molecule.

Reduction of Fluorinated Benzaldehydes

This two-step methodology begins with the corresponding substituted benzaldehyde (B42025), 3-bromo-2-chloro-6-fluorobenzaldehyde.

Reduction to Benzyl Alcohol: The aldehyde is first reduced to 3-bromo-2-chloro-6-fluorobenzyl alcohol. This is a standard transformation commonly achieved with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Deoxyfluorination: The resulting benzyl alcohol is then converted to the target benzyl fluoride. This is accomplished using a deoxyfluorination reagent. Diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor are effective for this conversion. beilstein-journals.orgnih.gov This reaction proceeds via an Sₙ2 mechanism, converting the hydroxyl group into a good leaving group which is then displaced by a fluoride ion. nih.gov

StepPrecursorReagentsProduct
1. Reduction3-Bromo-2-chloro-6-fluorobenzaldehydeNaBH₄ or LiAlH₄3-Bromo-2-chloro-6-fluorobenzyl alcohol
2. Deoxyfluorination3-Bromo-2-chloro-6-fluorobenzyl alcoholDAST or Deoxo-FluorThis compound
Reductive Fluorination of Aldehydes or Carboxylic Acids

Direct conversion of a carbonyl or carboxyl group into a fluoromethyl group is also a viable, though less common, pathway.

From Carboxylic Acids: The synthesis can start from (3-bromo-2-chloro-6-fluorophenyl)acetic acid. Decarboxylative fluorination can be achieved using reagents like xenon difluoride or through silver-catalyzed methods with Selectfluor. nih.govresearchgate.net These reactions typically proceed through a radical intermediate formed upon decarboxylation, which is then trapped by a fluorine atom source. nih.gov Alternatively, the carboxylic acid can be reduced to the corresponding benzyl alcohol and then subjected to deoxyfluorination as described previously. google.com Deoxyfluorination of carboxylic acids to form acyl fluorides is also a known transformation, but this would not yield the desired benzyl fluoride. nih.gov

From Aldehydes: While the conversion of aldehydes to gem-difluorides is a well-known process using reagents like DAST or Deoxo-Fluor, the direct reductive monofluorination to a benzyl fluoride is not a standard, single-step transformation. organic-chemistry.org The more practical route remains the reduction to an alcohol followed by deoxyfluorination.

Precursor Synthesis and Transformations

The success of the aforementioned synthetic methodologies is contingent upon the availability of appropriately substituted precursors.

Synthesis of Halogenated Toluene Derivatives as Intermediates

The synthesis of a polysubstituted aromatic compound like 3-bromo-2-chloro-6-fluorotoluene requires a strategic, multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

A plausible synthetic route could start from a simpler, commercially available aniline (B41778) derivative, such as 3-chloro-2-fluoroaniline. The synthesis would proceed as follows:

Bromination: The starting aniline is brominated. The amino group is a strong ortho-, para-director. To achieve the desired substitution pattern, bromination of 3-chloro-2-fluoroaniline with a reagent like N-bromosuccinimide (NBS) would likely place the bromine atom at the 4-position, yielding 4-bromo-3-chloro-2-fluoroaniline. google.com

Diazotization and Reduction (Deamination): The amino group of 4-bromo-3-chloro-2-fluoroaniline is then removed. This is typically done via a Sandmeyer-type reaction sequence. The aniline is first treated with sodium nitrite (NaNO₂) and a strong acid to form a diazonium salt. Subsequent treatment with a reducing agent like hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom, yielding 1-bromo-2-chloro-3-fluorobenzene.

Friedel-Crafts Alkylation: The final step would be the introduction of the methyl group to form the toluene derivative. However, Friedel-Crafts reactions are often difficult on highly halogenated and deactivated rings. A more reliable method might involve a Grignard reaction. For instance, conversion of the bromo- or chloro-substituted benzene into a Grignard reagent, followed by reaction with a methylating agent like methyl iodide. However, forming a Grignard reagent in the presence of multiple halogens can be challenging. An alternative is to start with a substituted toluene and introduce the halogens sequentially, carefully managing the ortho-, para-, and meta-directing effects at each step. pearson.compressbooks.pub

The intricate nature of these syntheses highlights the importance of retrosynthetic analysis in planning the construction of complex halogenated aromatic compounds. libretexts.org

Derivatization of Halogenated Benzonitrile Precursors

Another significant pathway to this compound involves the use of halogenated benzonitrile precursors, such as 3-bromo-2-chloro-6-fluorobenzonitrile. These intermediates offer a versatile handle for further chemical transformations.

The synthesis of polysubstituted benzonitriles can be accomplished through various routes, including Sandmeyer-type reactions from corresponding anilines or by direct cyanation of an aryl halide. Once the desired 3-bromo-2-chloro-6-fluorobenzonitrile is obtained, it can be converted to the target benzyl fluoride through a two-step process.

First, the nitrile group is reduced to an aminomethyl group (-CH₂NH₂) to form 3-bromo-2-chloro-6-fluorobenzylamine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. For example, the reduction of 3-bromo-2-fluorobenzonitrile to 2-fluoro-3-bromobenzylamine has been reported using borane-dimethyl sulfide complex (BH₃·SMe₂). google.com

Subsequently, the resulting benzylamine can be converted to the benzyl fluoride. This transformation is more complex and may involve diazotization of the amine followed by a Schiemann-type reaction or other fluorinating agents. A more direct route from the nitrile would involve its reduction to the corresponding benzaldehyde, followed by conversion of the aldehyde to the benzyl fluoride.

Strategic Use of Halogenated Benzyl Bromide Intermediates

The use of a halogenated benzyl bromide, specifically 3-bromo-2-chloro-6-fluorobenzyl bromide, as a direct precursor represents a highly strategic approach to the synthesis of the target benzyl fluoride. This method hinges on the selective benzylic halogenation of a suitable toluene derivative, followed by a halide exchange reaction.

The initial step involves the free-radical bromination of 3-bromo-2-chloro-6-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator, such as N-bromosuccinimide (NBS), and proceeds via a benzylic radical intermediate. chegg.com The stability of the benzyl radical facilitates the selective bromination at the methyl group rather than on the aromatic ring. Patented methods for the preparation of benzyl bromides often utilize in situ generation of bromine from sources like bromates and bromides in an acidic medium, which can offer better control and safety. google.comgoogle.com

Once the 3-bromo-2-chloro-6-fluorobenzyl bromide is synthesized, the final step is a nucleophilic substitution reaction to replace the bromine atom with fluorine. This is typically achieved using a fluoride salt, such as potassium fluoride, in a suitable polar aprotic solvent. The efficiency of this Finkelstein-type reaction depends on the reactivity of the benzyl bromide and the choice of fluoride source and reaction conditions.

Control of Regioselectivity in Halogenation

Influence of Existing Substituents on Halogenation Orientation

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of halogenation reactions. The directing effects of the substituents already present on the benzene ring are paramount in determining the position of incoming electrophiles. unizin.org

Halogens (F, Cl, Br) are generally considered deactivating groups towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. pressbooks.pubjove.com However, they are ortho-, para-directors because of their ability to donate electron density through resonance by their lone pairs. pressbooks.pubjove.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupActivating/DeactivatingDirecting Effect
-F, -Cl, -BrDeactivatingOrtho, Para pressbooks.publibretexts.org
-NO₂DeactivatingMeta libretexts.org
-CH₃ActivatingOrtho, Para libretexts.org
-OHActivatingOrtho, Para pressbooks.pub

Stereochemical Considerations in Synthetic Pathways

While the target molecule, this compound, is not chiral, stereochemical considerations can become relevant if any of the synthetic intermediates or reagents are chiral. For the specific synthesis of this achiral molecule, stereochemistry is generally not a primary concern.

However, in the broader context of benzyl fluoride synthesis, stereochemical outcomes can be important, especially when the benzylic carbon is a stereocenter. Studies on the C-F activation of benzyl fluorides have shown that the reaction can proceed through both Sₙ1 (dissociative) and Sₙ2 (associative) pathways, depending on the nucleophile and reaction conditions. nih.govnih.gov For instance, the conversion of a chiral benzyl alcohol to a benzyl fluoride can proceed with either inversion or retention of configuration depending on the chosen fluorinating agent and mechanism. nih.gov Deoxyfluorination of benzyl alcohols is a common method for synthesizing benzyl fluorides. thieme-connect.comthieme-connect.com

One-Pot and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions to improve efficiency, reduce waste, and simplify purification processes. While specific one-pot syntheses for this compound are not extensively documented, the principles of these approaches can be applied.

A hypothetical one-pot synthesis could involve the in situ generation of a halogenated benzaldehyde from a benzyl alcohol, followed by its immediate conversion to the benzyl fluoride. For instance, a multicomponent reaction could be designed where a halogenated benzene, a formylating agent, and a fluorinating agent react in a single vessel to produce the target molecule. The synthesis of quinazolinones from benzyl halides in a one-pot, three-component reaction demonstrates the feasibility of such complex transformations. core.ac.uk

The development of such streamlined processes for the synthesis of this compound would represent a significant advancement, offering potential advantages in terms of cost, time, and environmental impact.

Catalytic Methods in the Synthesis of this compound

The introduction of bromine, chlorine, and fluorine atoms onto a benzyl fluoride core, or the fluorination of a pre-functionalized benzyl halide, can be achieved through various catalytic strategies. These methods often involve transition metal catalysts, organocatalysts, or photoredox catalysis to facilitate the selective incorporation of halogens. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in publicly available literature, analogous catalytic reactions provide a framework for potential synthetic pathways.

One plausible approach involves the catalytic fluorination of a suitable precursor, such as 3-bromo-2-chloro-6-fluorobenzyl bromide or chloride. Transition-metal-catalyzed nucleophilic fluorination has emerged as a potent method for the formation of C-F bonds. For example, iridium catalysts have been shown to be effective in the fluorination of allylic trichloroacetimidates using triethylamine trihydrofluoride (Et3N·3HF) as the fluoride source, yielding branched allylic fluorides with good regioselectivity beilstein-journals.org. This methodology could potentially be adapted for the benzylic fluorination of a 3-bromo-2-chloro-6-fluorobenzyl halide.

Another strategy could involve the late-stage catalytic bromination or chlorination of a 2-chloro-6-fluorobenzyl fluoride or a related intermediate. Copper-catalyzed cross-coupling reactions are well-established for the formation of aryl-halogen bonds. For instance, Cu(I)-catalyzed cross-coupling of 2-pyridylaryl bromides has been demonstrated, proceeding through a Cu(I/III) catalytic cycle beilstein-journals.org. While this example involves an aryl C-Br bond, similar principles could be applied to the regioselective bromination of a suitably activated aromatic ring.

Furthermore, organocatalysis presents a viable metal-free alternative for stereoselective fluorination. Chiral isothiourea catalysts have been utilized for the enantioselective fluorination of carboxylic acids to produce α-fluoroesters, employing N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source mdpi.com. Although this applies to an aliphatic system, the principles of activating a substrate towards electrophilic fluorination could be conceptually extended to aromatic systems under specific conditions.

The following interactive data table summarizes various catalytic halogenation reactions that are analogous to potential steps in the synthesis of this compound, showcasing the diversity of catalysts and reaction conditions employed in modern synthetic chemistry.

CatalystSubstrate TypeReagent(s)Product TypeKey Features
[IrCl(COD)]₂Allylic trichloroacetimidateEt₃N·3HFAllylic fluorideGood regioselectivity for branched isomer beilstein-journals.org.
Cu(I) species2-Pyridylaryl bromide-Aryl-F bondPyridyl directing group assistance beilstein-journals.org.
Sc(III)/N,N'-dioxide complexN-H-free 3-substituted oxindolesNFSI3-Aryl- and 3-alkyl-3-fluoro-2-oxindolesHighly enantioselective beilstein-journals.org.
Isothiourea organocatalystCarboxylic acidNFSI, Cs₂CO₃α-FluoroesterMetal-free, enantioselective mdpi.com.
Palladium complexAmide with PIP auxiliarySelectfluorβ-Fluorinated amideC(sp³)–H bond activation beilstein-journals.org.

These examples underscore the potential for catalytic methods to be applied to the synthesis of complex halogenated molecules like this compound. The choice of catalyst and reaction conditions would be crucial in controlling the regioselectivity of the halogenation steps, particularly in navigating the directing effects of the existing substituents on the benzene ring. Further research would be necessary to develop a specific and optimized catalytic protocol for the synthesis of this target compound.

Reactivity and Reaction Mechanisms of 3 Bromo 2 Chloro 6 Fluorobenzyl Fluoride

Halogen Reactivity in Polyhalogenated Benzyl (B1604629) Systems

The presence of multiple halogen atoms on the benzene (B151609) ring and a fluorine atom on the benzylic carbon of 3-Bromo-2-chloro-6-fluorobenzyl fluoride (B91410) creates a unique reactivity profile. The electronegativity and position of each halogen—bromine, chlorine, and fluorine—distinctly influence the molecule's susceptibility to chemical change.

Comparative Reactivity of Bromine, Chlorine, and Fluorine Atoms

The reactivity of the aromatic halogens in 3-Bromo-2-chloro-6-fluorobenzyl fluoride is primarily dictated by their influence on the electron density of the benzene ring. Halogens affect the ring through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution. The strength of this effect follows the order of electronegativity: F > Cl > Br.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic ring, partially counteracting the inductive effect. This effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

In the context of nucleophilic aromatic substitution (SNAr) , the order of reactivity is often counterintuitive, with fluorine being the most activating halogen. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a greater partial positive charge on the carbon atom attached to the halogen. wyzant.com The high electronegativity of fluorine creates the most electrophilic carbon center among the halogens. wyzant.com Therefore, the expected order of reactivity for the aromatic halogens in an SNAr reaction is F > Cl > Br.

Conversely, for electrophilic aromatic substitution (EAS) , the deactivating inductive effect is dominant. pearson.comquora.com A more electronegative halogen withdraws more electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. quora.com Consequently, the order of reactivity for halobenzenes in EAS is generally Iodobenzene > Bromobenzene > Chlorobenzene > Fluorobenzene. pearson.com

Table 1: Comparative Effects of Halogens on Aromatic Ring Reactivity
HalogenElectronegativityInductive Effect (-I)Resonance Effect (+R)Reactivity in SNArReactivity in EAS
Fluorine3.98StrongWeakHighestLowest
Chlorine3.16ModerateModerateIntermediateIntermediate
Bromine2.96WeakStrongLowestHighest (among F, Cl, Br)

Role of the C-F Bond in Chemical Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, which typically renders alkyl fluorides chemically inert. libretexts.org However, in benzylic systems like this compound, the C-F bond at the benzylic position can be activated under certain conditions. st-andrews.ac.uknih.gov The high polarity of the C-F bond is a key factor in its reactivity. nih.govbeilstein-journals.org

Activation of the benzylic C-F bond can be achieved through the use of strong Brønsted or Lewis acids, or through hydrogen bonding with protic solvents or specific activators like hexafluoroisopropanol (HFIP). beilstein-journals.orgfrontiersin.orgnih.gov These activators interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage to form a benzylic carbocation. frontiersin.orgnih.gov This carbocation is stabilized by resonance with the aromatic ring, making benzylic fluorides more susceptible to nucleophilic substitution than their non-benzylic counterparts. ncert.nic.insarthaks.com

Types of Chemical Transformations

Based on its structure, this compound can undergo several types of chemical transformations, primarily nucleophilic substitution reactions. These can occur either on the aromatic ring or at the benzylic position.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound, with two main pathways being relevant: aromatic nucleophilic substitution and nucleophilic displacement at the benzylic carbon.

Aromatic nucleophilic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. msu.edu First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents, typically positioned ortho or para to the leaving group, as this allows for delocalization and stabilization of the negative charge in the Meisenheimer complex. masterorganicchemistry.comlibretexts.org In this compound, the halogens themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The order of leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the C-F bond's high polarity makes the attached carbon highly electrophilic, facilitating the initial, rate-determining nucleophilic attack. masterorganicchemistry.comwyzant.com

The benzylic fluoride in this compound can also be displaced by a nucleophile. This substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent. beilstein-journals.orgnih.gov

SN1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. ncert.nic.in Benzylic halides are prone to SN1 reactions because the resulting carbocation is stabilized by resonance with the adjacent aromatic ring. sarthaks.com The presence of strong hydrogen bond donors can promote the SN1 pathway by assisting in the departure of the fluoride leaving group. beilstein-journals.orgnih.gov

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the fluoride leaving group departs. pw.live The rate of SN2 reactions at a benzylic carbon is generally accelerated, a phenomenon known as the "benzylic effect". acs.orgidc-online.com Studies have shown that with strong nucleophiles and certain activator systems, nucleophilic substitution of benzylic fluorides can proceed predominantly through an SN2-like pathway. beilstein-journals.orgnih.gov

Table 2: Plausible Nucleophilic Substitution Pathways for this compound
Reaction TypePosition of AttackPlausible Mechanism(s)Key Factors Influencing Reactivity
Aromatic Nucleophilic SubstitutionAromatic Ring (positions 2, 3, or 6)SNAr (Addition-Elimination)- Electronegativity of the halogen (F > Cl > Br)
  • Presence of electron-withdrawing groups
  • Stability of the Meisenheimer complex
  • Benzylic Nucleophilic SubstitutionBenzylic CarbonSN1 or SN2- Stability of the benzylic carbocation (SN1)
  • Steric hindrance at the benzylic carbon (SN2)
  • Strength of the nucleophile
  • Solvent polarity and hydrogen bonding ability
  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

    Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, both the aryl halides (bromo and chloro groups) and the benzyl fluoride can potentially participate in such transformations, though their reactivities differ significantly.

    Aryl Halide Reactivity in Catalytic Cross-Coupling

    The benzene ring of this compound is substituted with bromine, chlorine, and fluorine atoms. The reactivity of these aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-Br > C-Cl > C-F. Consequently, the bromo substituent is the most likely site for oxidative addition to a low-valent palladium catalyst, making it the primary position for cross-coupling reactions.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the C-Br bond. The general reaction is depicted below:

    Scheme 1: Proposed Suzuki-Miyaura coupling of this compound.

    Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be anticipated to occur at the more reactive C-Br bond. nih.gov A palladium catalyst and a copper(I) co-catalyst are typically employed. organic-chemistry.org

    Scheme 2: Proposed Sonogashira coupling of this compound.

    Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org Again, selective coupling at the C-Br bond of this compound would be the expected outcome. organic-chemistry.org

    Scheme 3: Proposed Negishi coupling of this compound.

    The relative reactivity of the aryl halides allows for sequential cross-coupling reactions. After an initial coupling at the bromo position, more forcing reaction conditions could potentially enable a second coupling at the chloro position, providing a pathway to unsymmetrically disubstituted products.

    Benzyl Halide Reactivity in Catalytic Cross-Coupling

    The benzyl fluoride group presents another potential site for cross-coupling reactions. While the C-F bond is generally the strongest carbon-halogen bond and thus less reactive, the benzylic position is activated towards certain types of transformations. Palladium-catalyzed cross-coupling reactions of benzyl halides have been reported, though they are generally less common than those of aryl halides.

    Recent advancements have shown that under specific catalytic systems, even challenging C-F bonds can be activated. However, for a molecule like this compound, the much higher reactivity of the C-Br bond would likely dominate in typical cross-coupling conditions. Achieving selective cross-coupling at the benzyl fluoride position in the presence of the aryl bromide would require a carefully designed catalytic system that favors oxidative addition to the C(sp³)-F bond over the C(sp²)-Br bond, which represents a significant synthetic challenge.

    Reduction Reactions

    Reduction of this compound can target either the aryl halides or the benzyl fluoride moiety, depending on the reducing agent and reaction conditions.

    Reductive Dehalogenation of Aryl Halides: The bromo and chloro substituents on the aromatic ring can be removed via reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. organic-chemistry.org Generally, the C-Br bond is more readily reduced than the C-Cl bond. organic-chemistry.org Therefore, selective reduction of the bromo group could be achieved under carefully controlled conditions. More forcing conditions would be required to reduce the chloro group.

    Metal hydrides, such as sodium hydride in the presence of a suitable initiator, can also be used for the radical hydrodehalogenation of aryl bromides and chlorides. nih.gov

    Reduction of the Benzyl Fluoride: The reduction of a benzyl fluoride to a methyl group is a challenging transformation due to the strength of the C-F bond. Standard metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally not effective for this purpose. More specialized and potent reducing systems would be necessary to achieve this transformation.

    Oxidation Reactions

    The primary site for oxidation in this compound is the benzylic carbon. The aromatic ring, being electron-deficient due to the presence of multiple halogen substituents, is relatively resistant to oxidation.

    Oxidation of the benzyl fluoride to the corresponding benzaldehyde (B42025) or benzoic acid would require harsh conditions that could also affect other parts of the molecule. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents could potentially achieve this, but side reactions and degradation of the aromatic ring are likely. The high stability of the C-F bond makes the benzylic position less susceptible to oxidation compared to other benzyl halides.

    Functional Group Manipulations at the Benzyl Carbon

    The benzyl fluoride can undergo nucleophilic substitution reactions, although it is a poorer leaving group compared to other benzyl halides like bromide or chloride. Activation of the C-F bond is often necessary to facilitate substitution. This can be achieved through the use of Lewis acids or by promoting an Sₙ1-type mechanism where the formation of a stabilized benzylic carbocation is involved.

    For instance, reaction with a strong nucleophile in the presence of a Lewis acid could lead to the displacement of the fluoride and the formation of a new C-Nu bond. However, the presence of multiple electron-withdrawing groups on the aromatic ring would destabilize the benzylic carbocation, making an Sₙ1 pathway less favorable.

    Mechanistic Elucidation of Reaction Pathways

    The mechanisms of the reactions involving this compound are dictated by the fundamental principles of organometallic catalysis and physical organic chemistry.

    Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi) at the aryl halide positions is well-established and proceeds through a catalytic cycle involving three key steps:

    Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. This is generally the rate-determining step, and the reactivity order (C-Br > C-Cl) is a reflection of the relative bond energies. chemrxiv.org

    Transmetalation: The organometallic coupling partner (organoboron, organocopper/alkyne, or organozinc) transfers its organic group to the palladium center, displacing the halide.

    Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

    For a potential cross-coupling at the benzyl fluoride position, the oxidative addition step would be the most challenging due to the high C-F bond energy. The mechanism might involve a different pathway, possibly involving a bimetallic system or a different coordination mode of the substrate to the catalyst to facilitate C-F bond cleavage. nih.gov

    Reduction and Oxidation: The mechanisms for the reduction of aryl halides often involve either catalytic hydrogenation, where the substrate is adsorbed onto the catalyst surface and reacts with hydrogen, or radical pathways when using reagents like sodium hydride. nih.gov Oxidation of the benzylic position would likely proceed through a radical mechanism or via the formation of an intermediate ester with the oxidizing agent.

    Functional Group Manipulations: Nucleophilic substitution at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism. Given the electronic nature of the substituted ring, an Sₙ2 pathway is more likely, involving a backside attack by the nucleophile on the benzylic carbon. However, as mentioned, the poor leaving group ability of fluoride makes this a difficult reaction without specific activation.

    Investigating SNAr Mechanisms in Halogenated Aromatics

    Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this compound, particularly involving the displacement of one of the aromatic halogen atoms. The viability of an SNAr reaction is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orguomustansiriyah.edu.iq In this molecule, the cumulative electron-withdrawing inductive effects of the three halogen atoms (fluorine, chlorine, and bromine) render the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

    The rate-determining step in an SNAr mechanism is the initial attack of the nucleophile on the aromatic ring. uomustansiriyah.edu.iq The relative leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the trend observed in SN2 reactions. wikipedia.orgnih.gov This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile. nih.gov Consequently, in a competitive scenario, the fluorine atom at the C6 position would be the most likely leaving group in an SNAr reaction involving this compound, assuming the nucleophile attacks the C6 carbon. Quantum mechanics calculations on similar polyhalogenated aromatic compounds have shown that the presence of multiple halogens and other functional groups can lead to highly regioselective SNAr reactions. wuxiapptec.com

    Benzyne (B1209423) Intermediate Pathways

    The formation of a benzyne intermediate is another potential reaction pathway for this compound, typically under the influence of a very strong base. youtube.com This mechanism involves the elimination of a proton and a leaving group from adjacent carbon atoms on the aromatic ring, resulting in a highly reactive aryne species. youtube.comresearchgate.net For this to occur, there must be a hydrogen atom ortho to one of the halogen leaving groups.

    In the case of this compound, the possible benzyne intermediates would be formed by the elimination of HBr, HCl, or HF. The acidity of the ring protons and the leaving group ability of the halogens are key factors. The inductive effects of the adjacent halogens will increase the acidity of the ring protons at C4 and C5. A strong base could potentially abstract a proton from C4 (ortho to the bromine at C3) or C5 (ortho to the fluorine at C6). Subsequent elimination of the corresponding halide would lead to a benzyne. The regioselectivity of the subsequent nucleophilic addition to the benzyne would depend on the electronic effects of the remaining substituents. youtube.com

    Potential Benzyne Formation Leaving Group Proton Abstracted Resulting Benzyne
    Elimination of HBrBromine at C3Hydrogen at C42-chloro-6-fluoro-3,4-didehydrobenzyl fluoride
    Elimination of HClChlorine at C2Hydrogen at C3 (if present)Not possible due to substitution at C3
    Elimination of HFFluorine at C6Hydrogen at C53-bromo-2-chloro-5,6-didehydrobenzyl fluoride

    This table is illustrative of potential pathways and is not based on experimental data for this specific compound.

    Carbocation-Organozincate Ion Pair Mechanisms

    Reactions involving organozinc reagents can proceed through mechanisms that involve the formation of carbocation-like species or ion pairs. wikipedia.org The benzylic position of this compound is susceptible to reactions that proceed via a benzylic carbocation due to the potential for resonance stabilization by the aromatic ring. quora.com However, the presence of multiple electron-withdrawing halogens on the ring will destabilize a positive charge on the benzylic carbon, making the formation of a free carbocation less favorable.

    Organozinc reagents are known to react with benzyl halides. nih.govacs.org These reactions can be complex, and the exact mechanism can be influenced by the nature of the organozinc reagent, the solvent, and the substrate. researchgate.netoup.com It is plausible that a reaction with an organozinc compound could proceed through a mechanism involving a carbocation-organozincate ion pair. In such a mechanism, the Lewis acidic zinc halide would coordinate to the benzylic fluorine, facilitating its departure and the formation of a benzylic cation that remains closely associated with the organozincate anion. This would be more likely than the formation of a free, high-energy benzylic carbocation.

    Electronic and Steric Effects on Reactivity

    The reactivity of this compound is profoundly influenced by the electronic and steric effects of its halogen substituents.

    Electronic Effects:

    Inductive Effect: All three halogen atoms (F, Cl, Br) are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. libretexts.org The inductive effect also destabilizes any developing positive charge at the benzylic position, thus disfavoring SN1-type reactions at the benzylic carbon.

    Steric Effects: The presence of substituents at the C2 and C6 positions (chloro and fluoro, respectively) creates significant steric hindrance around the benzylic carbon. This steric crowding would be expected to disfavor an SN2 reaction at the benzylic position, as the nucleophile would face difficulty in approaching the carbon center from the backside.

    Substituent Position Dominant Electronic Effect on Ring Effect on Benzylic Reactivity Steric Hindrance
    BromineC3-I > +R (Deactivating)Destabilizes carbocationModerate
    ChlorineC2-I > +R (Deactivating)Destabilizes carbocationHigh (ortho to benzyl group)
    FluorineC6-I > +R (Deactivating)Destabilizes carbocationHigh (ortho to benzyl group)
    FluorineBenzylicLeaving groupFacilitates substitutionN/A

    This table provides a qualitative summary of the expected effects.

    Chemo- and Regioselectivity in Complex Reaction Environments

    In a reaction with a nucleophile, this compound presents multiple potential reaction sites: the benzylic carbon and the three halogen-substituted carbons on the aromatic ring.

    Chemoselectivity: The choice between reaction at the benzylic position (SN1 or SN2 type) and the aromatic ring (SNAr or benzyne) will depend on the reaction conditions and the nature of the nucleophile. Hard nucleophiles may favor attack at the harder benzylic carbon, while softer nucleophiles might prefer to attack the aromatic ring. The use of a very strong, non-nucleophilic base would favor the benzyne pathway.

    Regioselectivity: In the event of an SNAr reaction, the position of nucleophilic attack on the aromatic ring will be determined by the activating and directing effects of the substituents. As previously mentioned, the fluorine at C6 is a likely candidate for displacement. For a benzyne-mediated reaction, the regioselectivity of the nucleophilic addition is governed by the electronic effects of the remaining substituents on the benzyne intermediate.

    The interplay of these factors makes predicting the outcome of reactions with this compound challenging without empirical data. The specific reaction conditions would need to be carefully controlled to achieve a desired chemo- and regioselective transformation.

    Derivatization and Functionalization Strategies

    Introduction of Diverse Chemical Functionalities

    The presence of multiple halogen atoms on the aromatic ring of 3-Bromo-2-chloro-6-fluorobenzyl fluoride (B91410) provides distinct opportunities for functionalization. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in attaching a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby expanding the molecular diversity accessible from this starting material.

    Furthermore, the benzylic fluoride offers a site for nucleophilic substitution reactions. While the carbon-fluorine bond is generally strong, its reactivity can be enhanced under specific conditions, allowing for the introduction of oxygen, nitrogen, and sulfur-based nucleophiles. This provides a direct route to ethers, amines, and thioethers, respectively. The strategic replacement of the fluorine atom can be a key step in the elaboration of the molecular scaffold.

    Below is a table summarizing potential derivatization strategies for 3-Bromo-2-chloro-6-fluorobenzyl fluoride:

    Reaction TypeReagents and ConditionsFunctional Group Introduced
    Suzuki CouplingPd catalyst, base, boronic acid/esterAryl, heteroaryl, alkyl
    Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynyl
    Buchwald-Hartwig AminationPd catalyst, base, aminePrimary/secondary amine
    Nucleophilic SubstitutionNaOR, KSR, R₂NHEther, thioether, amine

    Synthetic Applications as a Building Block

    The multifaceted reactivity of this compound makes it a highly sought-after building block for the synthesis of more elaborate chemical structures. Its application spans the construction of complex organic molecules, the synthesis of heterocyclic compounds, and the formation of polycyclic systems.

    In the realm of total synthesis and medicinal chemistry, this compound serves as a key intermediate for the assembly of complex molecular frameworks. The ability to sequentially and selectively functionalize the different positions of the molecule is crucial. For instance, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a significant portion of a target molecule, followed by modification of the benzylic fluoride to complete the synthesis. This stepwise approach allows for the convergent and efficient construction of intricate structures that are often found in biologically active compounds and advanced materials.

    Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound can be a valuable precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can be designed where the benzylic position and one of the aromatic halogens act as reactive sites. By introducing a suitable nucleophile that can react with the benzylic fluoride and subsequently undergo a ring-closing reaction with the aromatic ring (e.g., via a palladium-catalyzed process at the bromine or chlorine position), a variety of fused or non-fused heterocyclic rings can be constructed. This strategy provides access to novel chemical space for drug discovery and materials science.

    The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems can be approached using this compound as a starting material. Strategies such as intramolecular biaryl couplings or annulation reactions can be employed. For example, after a cross-coupling reaction at the bromine position to introduce an appropriately substituted aromatic or vinylic group, an intramolecular cyclization event can be triggered to form a new ring. The fluorine and chlorine substituents can influence the regioselectivity of these cyclizations and can also serve as handles for further functionalization of the resulting polycyclic system.

    Computational and Theoretical Studies on 3 Bromo 2 Chloro 6 Fluorobenzyl Fluoride

    Reaction Mechanism Predictions and Energetics

    Computational methods can be used to predict the pathways of chemical reactions and their associated energy changes. For 3-Bromo-2-chloro-6-fluorobenzyl fluoride (B91410), this could involve studying nucleophilic substitution reactions at the benzylic carbon or electrophilic aromatic substitution on the benzene (B151609) ring.

    Transition State Characterization

    In the study of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, and its characterization is crucial for understanding reaction mechanisms and rates. For reactions involving 3-Bromo-2-chloro-6-fluorobenzyl fluoride, such as nucleophilic substitution at the benzylic carbon, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the transition state geometry.

    Theoretical calculations would typically involve mapping the potential energy surface of the reaction. The transition state is identified as a first-order saddle point, possessing one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For instance, in a hypothetical S(_N)2 reaction with a nucleophile, the transition state would feature an elongated C-F bond and a partially formed bond with the incoming nucleophile. The geometry and energy of this transition state are heavily influenced by the steric and electronic effects of the bromine, chlorine, and fluorine substituents on the aromatic ring. These substituents can affect the stability of the transition state through inductive and resonance effects, thereby influencing the activation energy of the reaction. beilstein-journals.orgnih.gov

    Gibbs Free Energy Calculations

    Gibbs free energy (G) is a thermodynamic potential that can be used to predict the spontaneity of a chemical reaction. Computational chemistry allows for the calculation of the standard Gibbs free energy of formation ((\Delta G_f^\circ)) for molecules like this compound, as well as the Gibbs free energy of reaction ((\Delta G_{rxn})) for its transformations. wikipedia.orglibretexts.orglibretexts.org

    These calculations are typically performed using methods that combine electronic energy calculations (from methods like DFT or ab initio calculations) with statistical mechanics to account for vibrational, rotational, and translational contributions to the entropy and enthalpy. The Gibbs free energy of a reaction is then calculated as the difference between the Gibbs free energies of the products and the reactants. A negative (\Delta G_{rxn}) indicates a spontaneous reaction under standard conditions. For this compound, such calculations could be used to assess the thermodynamic feasibility of its synthesis or decomposition pathways.

    Illustrative Data Table for Gibbs Free Energy Calculation:

    Species Enthalpy of Formation ((\Delta H_f^\circ)) (kJ/mol) Standard Entropy (S(\circ)) (J/mol·K) Gibbs Free Energy of Formation ((\Delta G_f^\circ)) (kJ/mol)
    Reactant A Calculated Value Calculated Value Calculated Value
    Reactant B Calculated Value Calculated Value Calculated Value
    This compound Calculated Value Calculated Value Calculated Value
    Note:

    Kinetic Studies and Rate Constant Predictions

    Theoretical kinetic studies aim to predict the rate of a chemical reaction. By combining the information from transition state characterization and Gibbs free energy calculations, it is possible to estimate the rate constant of a reaction using Transition State Theory (TST). The Arrhenius equation, , is fundamental to this, where the activation energy () can be approximated from the computed energy difference between the reactants and the transition state.

    For this compound, computational methods could be used to predict the rate constants for various reactions, such as its atmospheric degradation or its reactivity towards different nucleophiles. cdnsciencepub.com The accuracy of these predictions would depend on the level of theory and the basis set used in the calculations. Such studies can provide valuable insights into the compound's stability and reactivity under different conditions.

    Intermolecular Interactions and Self-Assembly Propensities

    The halogen substituents on this compound play a significant role in its intermolecular interactions. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, can be a dominant force in the solid-state packing and solution-phase behavior of this molecule. nih.gov Additionally, dipole-dipole interactions and van der Waals forces will be present.

    Computational studies can model these interactions to predict the crystal structure and self-assembly propensities of this compound. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature and strength of these noncovalent interactions. Such analyses can reveal the preferred orientations for molecular aggregation and provide insights into the material properties of the compound. The presence of multiple halogen atoms allows for a complex interplay of these interactions, potentially leading to unique supramolecular architectures. nih.govresearchgate.netnih.gov

    Spectroscopic Property Predictions (Excluding Interpretations of Specific Peaks)

    Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties. For this compound, it is possible to calculate its expected NMR, IR, and UV-Vis spectra.

    NMR Spectroscopy: DFT calculations can predict the chemical shifts of H, C, and F nuclei with reasonable accuracy. nih.govnih.govrsc.orgrsc.org These predictions are valuable for the structural elucidation of the molecule and for assigning experimental spectra.

    IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, which correspond to the peaks in an infrared spectrum. This information is useful for identifying the functional groups present in the molecule.

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its absorption in the UV-Vis region.

    Illustrative Data Table for Predicted F NMR Chemical Shifts:

    Fluorine Atom Predicted Chemical Shift (ppm)
    Aromatic Fluorine Calculated Value
    Benzylic Fluorine Calculated Value
    Note:

    Bond Dissociation Energies and Stability Analysis

    Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computational methods can provide reliable estimates of BDEs for all the bonds within this compound. wikipedia.org The C-F bond is known to be one of the strongest single bonds in organic chemistry. alfa-chemistry.comwikipedia.org However, the benzylic C-F bond in this molecule might be weaker than an aliphatic C-F bond due to the stabilization of the resulting benzyl (B1604629) radical.

    Calculations of the BDEs for the C-Br, C-Cl, C-F (aromatic and benzylic), and C-H bonds can provide a detailed picture of the molecule's thermal stability and its likely fragmentation pathways under energetic conditions. For instance, the weakest bond is often the first to break upon heating or irradiation. This information is crucial for understanding the molecule's degradation and reactivity.

    Illustrative Data Table for Calculated Bond Dissociation Energies:

    Bond Calculated BDE (kJ/mol)
    Aromatic C-Br Calculated Value
    Aromatic C-Cl Calculated Value
    Aromatic C-F Calculated Value
    Benzylic C-F Calculated Value
    Benzylic C-H Calculated Value
    Note:

    Future Research Directions for 3 Bromo 2 Chloro 6 Fluorobenzyl Fluoride

    Development of Novel and Sustainable Synthetic Routes

    The development of efficient and environmentally benign methods for the synthesis of polyhalogenated aromatic compounds is a key area of contemporary chemical research. Future efforts in the synthesis of 3-Bromo-2-chloro-6-fluorobenzyl fluoride (B91410) are likely to focus on late-stage C-H functionalization and biocatalytic approaches to improve sustainability and atom economy.

    Recent advancements in photocatalytic and metal-catalyzed reactions have enabled the direct fluorination of benzylic C-H bonds. beilstein-journals.orgnih.gov These methods offer a more sustainable alternative to traditional multi-step syntheses that often involve harsh reagents and generate significant waste. Future research could explore the application of these techniques to a suitable precursor of 3-Bromo-2-chloro-6-fluorobenzyl fluoride, potentially streamlining its synthesis. The use of earth-abundant metal catalysts would further enhance the green credentials of such a process.

    Another promising avenue is the exploration of enzymatic halogenation. While nature has evolved a vast array of halogenating enzymes, their application in organic synthesis is still an emerging field. libretexts.org Research into engineering or discovering enzymes capable of regioselectively halogenating an aromatic ring or a benzylic position could lead to highly efficient and sustainable routes to this and other similar compounds. Specifically, the development of fluorinating enzymes remains a significant challenge and a key target for future research. libretexts.org

    Synthetic ApproachPotential AdvantagesKey Research Challenges
    Photocatalytic C-H Fluorination Late-stage functionalization, mild reaction conditions, high atom economy.Regioselectivity on a polysubstituted ring, catalyst stability and cost.
    Metal-Catalyzed C-H Fluorination High efficiency and selectivity, potential for asymmetric synthesis.Catalyst poisoning by halogens, cost of precious metal catalysts.
    Enzymatic Halogenation/Fluorination High selectivity, environmentally benign, mild reaction conditions.Limited number of known fluorinating enzymes, enzyme stability and scalability.

    Exploration of Underutilized Reactivity Pathways

    The reactivity of this compound is largely dictated by the interplay of its halogen substituents. While the benzylic fluoride is a potential site for nucleophilic substitution, future research should delve into less conventional reactivity patterns, particularly the activation of the typically inert C-F bond.

    Recent studies have demonstrated that the benzylic C-F bond can be activated through hydrogen bonding or with Lewis acids, enabling its participation in reactions such as Friedel-Crafts alkylations. beilstein-journals.orgnih.govst-andrews.ac.uk For a molecule like this compound, the electronic effects of the other halogens on the aromatic ring could significantly influence the ease of this C-F bond activation. Investigating this reactivity could open up new avenues for the synthesis of complex diarylmethanes and other valuable structures.

    Furthermore, the bromine and chlorine atoms on the aromatic ring offer opportunities for cross-coupling reactions. While such reactions are well-established, exploring their chemoselectivity in the presence of the benzylic fluoride would be a valuable area of study. The development of catalytic systems that can selectively activate one C-X bond over the others would provide a powerful tool for the modular synthesis of highly functionalized molecules.

    Advanced Mechanistic Investigations

    A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of its chemical behavior. Future research in this area will likely involve a combination of computational and experimental techniques.

    Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the transition states and reaction pathways of, for example, benzylic fluorination or C-F bond activation. nih.govrsc.org Such studies can help to elucidate the role of catalysts, solvents, and the electronic effects of the various halogen substituents on the reaction outcomes. researchgate.net

    Experimental mechanistic studies could employ techniques such as in-situ spectroscopy (e.g., NMR, IR) to identify and characterize reactive intermediates. mpg.deacs.org Kinetic isotope effect studies can also be used to probe the rate-determining steps of key reactions. acs.org A thorough mechanistic understanding will be instrumental in optimizing reaction conditions and expanding the synthetic utility of this compound.

    Integration in Flow Chemistry and Automation for Synthesis

    The adoption of flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.orgresearchgate.net The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to the controlled environment of a flow reactor. beilstein-journals.orgresearchgate.netrsc.org

    Future research should focus on developing continuous-flow processes for the synthesis of this compound. This would not only enhance the safety and efficiency of its production but also facilitate the rapid optimization of reaction parameters. allfordrugs.comacs.org Automated platforms can be used to screen a wide range of catalysts, reagents, and reaction conditions in a high-throughput manner, accelerating the discovery of optimal synthetic routes. acm.orgnih.govsynplechem.com

    TechnologyApplication in the Chemistry of this compoundPotential Benefits
    Flow Chemistry Synthesis of the compound and its derivatives.Enhanced safety, improved heat and mass transfer, scalability, and integration of multiple reaction steps. rsc.orgrsc.org
    Automated Synthesis High-throughput screening of reaction conditions and catalysts.Accelerated optimization, rapid library synthesis for structure-activity relationship studies. acm.orgnih.gov

    Application of Machine Learning in Predictive Synthesis and Reactivity

    The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. acs.orgmit.edunih.gov In the context of this compound, ML models could be developed to predict its reactivity in various chemical transformations.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.